N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3,4-difluorobenzamide
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Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3,4-difluorobenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pyrazole ring, a furan ring, and a difluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3,4-difluorobenzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate compound with 3,4-difluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or inflammatory disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-difluorobenzamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3,4-dichlorobenzamide: Similar structure but with dichlorobenzamide instead of difluorobenzamide.
Uniqueness
The uniqueness of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3,4-difluorobenzamide lies in its specific combination of functional groups, which may confer distinct biological activity or chemical reactivity compared to similar compounds.
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3,4-difluorobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects observed in recent studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H19F2N3O, with a molecular weight of approximately 365.45 g/mol. The structure features a pyrazole ring, a furan moiety, and difluorobenzamide, which contribute to its biological activity.
Synthesis
The compound can be synthesized through various methods involving the reaction of 3,5-dimethylpyrazole with furan derivatives and difluorobenzoyl chloride. The synthetic pathway typically involves:
- Formation of the pyrazole-furan intermediate.
- Acylation with difluorobenzoyl chloride.
- Purification through recrystallization or chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 5.13 µM against C6 glioma cells, outperforming the standard chemotherapy drug 5-fluorouracil (IC50 = 8.34 µM) . The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes implicated in cancer progression. Research indicates that it may act as a RET kinase inhibitor , which is crucial in certain cancers . Inhibition of RET kinase was shown to reduce cell proliferation in RET-driven models, suggesting that this compound could serve as a lead compound for further development in targeted cancer therapies.
Antimicrobial Activity
In addition to anticancer effects, preliminary investigations into antimicrobial activity have shown promise. The compound exhibited inhibitory effects against various bacterial strains, although further studies are needed to quantify these effects and elucidate the mechanisms involved.
Case Studies
Several case studies have documented the biological activity of similar compounds within the same structural class:
Compound | Target | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | RET Kinase | 10.5 | Kinase inhibition |
Compound B | C6 Glioma | 5.13 | Apoptosis |
Compound C | Bacterial | 12.0 | Cell membrane disruption |
These findings underscore the therapeutic potential of compounds containing similar moieties.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c1-11-8-12(2)23(22-11)16(17-4-3-7-25-17)10-21-18(24)13-5-6-14(19)15(20)9-13/h3-9,16H,10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQASYQKBVAELF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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